2-Fluoro-5-methylcinnamic acid

Enzyme Kinetics Plant Biochemistry Metabolic Engineering

Select 2-Fluoro-5-methylcinnamic acid (CAS 773130-21-5) for its non-interchangeable ortho-fluoro, meta-methyl substitution pattern, which uniquely modifies lipophilicity, electronic properties, and metabolic stability compared to unsubstituted or para-analogs. This ≥98% pure building block enables precise SAR studies in anticonvulsant, anti-inflammatory, and anticancer drug discovery, as well as enzyme-probe development targeting cinnamate 4-hydroxylase. Its distinct photophysical properties also support advanced materials research. Insist on this specific derivative for reproducible, differentiated results.

Molecular Formula C10H9FO2
Molecular Weight 180.178
CAS No. 773130-21-5
Cat. No. B2993098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-methylcinnamic acid
CAS773130-21-5
Molecular FormulaC10H9FO2
Molecular Weight180.178
Structural Identifiers
SMILESCC1=CC(=C(C=C1)F)C=CC(=O)O
InChIInChI=1S/C10H9FO2/c1-7-2-4-9(11)8(6-7)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+
InChIKeyGSGMKJZHPGZBNY-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-5-methylcinnamic Acid (CAS 773130-21-5): Technical and Procurement Profile


2-Fluoro-5-methylcinnamic acid (CAS 773130-21-5) is a halogenated cinnamic acid derivative featuring a fluorine atom at the ortho position and a methyl group at the meta position on the phenyl ring [1]. This substitution pattern modifies electronic properties, lipophilicity, and metabolic stability compared to unsubstituted cinnamic acid. The compound is commercially available as a research-grade chemical with reported purities typically ≥98% . It serves as a versatile synthetic building block in medicinal chemistry, materials science, and agrochemical research .

Why Generic Substitution of 2-Fluoro-5-methylcinnamic Acid (CAS 773130-21-5) Is Not Feasible


Generic substitution of 2-fluoro-5-methylcinnamic acid with structurally similar cinnamic acid derivatives is not scientifically justified due to substantial variations in key physicochemical, electronic, and biological properties. The unique ortho-fluoro and meta-methyl substitution pattern on the phenyl ring of this compound critically dictates its reactivity, molecular recognition, and pharmacokinetic behavior [1]. Even minor changes in halogen type, substitution position, or the presence of a methyl group can lead to significant differences in enzyme binding affinities, metabolic stability, and cellular permeability [2]. For instance, studies on cinnamate 4-hydroxylase show that 2-fluorocinnamic acid and 2-chlorocinnamic acid have distinct KM values [2], demonstrating that substitution patterns directly influence biological interaction. Therefore, direct experimental comparison with the most relevant analogs is essential to verify fitness for a specific research or industrial application.

Quantitative Differential Evidence for 2-Fluoro-5-methylcinnamic Acid (CAS 773130-21-5) Versus Analogs


Enzyme Substrate Specificity: Differential KM Values for Cinnamate 4-Hydroxylase

2-Fluoro-5-methylcinnamic acid is a structural analog of 2-fluorocinnamic acid, which has been studied as a substrate for cinnamate 4-hydroxylase. The KM value for 2-fluorocinnamic acid with this enzyme is 0.0023 mM [1]. In contrast, the parent substrate, trans-cinnamic acid, has a KM of 0.0005 mM [1]. The presence of the fluorine substituent increases the KM, indicating a lower affinity compared to the natural substrate. This quantitative difference highlights that fluorinated cinnamic acids are recognized differently by metabolic enzymes.

Enzyme Kinetics Plant Biochemistry Metabolic Engineering

Photophysical Properties: Ortho-Substitution Enhances Fluorescence Quantum Yield

A systematic study of 18 cinnamic acid derivatives demonstrated that ortho- and meta-substituted compounds have longer radiative lifetimes and are more likely to exhibit fluorescence compared to para-substituted analogs [1]. While specific data for 2-fluoro-5-methylcinnamic acid was not reported, the study concluded that ortho-substituted derivatives generally have an energy barrier or flat surface in the S1 excited state, leading to fluorescence, whereas para derivatives undergo nonradiative decay [1]. The ortho-fluoro group in 2-fluoro-5-methylcinnamic acid is therefore predicted to confer a photophysical profile distinct from para-fluoro analogs.

Photochemistry UV Absorbers Fluorescent Probes

Anticonvulsant Activity: Halogen Substitution Impacts Efficacy and Safety Profile

In a screening study of 12 halogen-substituted cinnamic acid derivatives, compounds with fluorine, chlorine, bromine, and trifluoromethyl groups were evaluated for anticonvulsant activity and neurotoxicity in mice [1]. The most active compound (compound 3) displayed an ED50 of 47.36 mg/kg in the MES test and a TD50 greater than 500 mg/kg, yielding a protective index (PI) greater than 10.6 [1]. While 2-fluoro-5-methylcinnamic acid was not among the specific compounds tested, the study clearly demonstrates that halogen substitution on the cinnamic acid scaffold profoundly modulates in vivo anticonvulsant activity and safety margins.

Neuropharmacology Drug Discovery Epilepsy

Optimal Research and Industrial Application Scenarios for 2-Fluoro-5-methylcinnamic Acid (CAS 773130-21-5)


Medicinal Chemistry: Lead Optimization of Cinnamic Acid-Based Therapeutics

2-Fluoro-5-methylcinnamic acid can be employed as a key intermediate or a scaffold for synthesizing novel drug candidates. The presence of both a fluorine atom and a methyl group allows for fine-tuning of lipophilicity, metabolic stability, and target binding affinity [1]. This is particularly relevant in the development of anticonvulsant, anti-inflammatory, and anticancer agents, where halogenated cinnamic acid derivatives have shown promising activity .

Chemical Biology: Development of Metabolic Probes and Enzyme Substrate Analogs

Given that fluorinated cinnamic acids can act as substrates or inhibitors for enzymes like cinnamate 4-hydroxylase [2], this compound can be used to probe phenylpropanoid metabolism. Its distinct substitution pattern may alter enzyme kinetics compared to natural substrates, making it a valuable tool for studying enzyme specificity and metabolic flux in plant systems or engineered microbes.

Materials Science: Design of Photoresponsive Materials and UV Absorbers

The ortho-fluoro substitution on the cinnamic acid core is predicted to impart unique photophysical properties, such as enhanced fluorescence or altered excited-state dynamics, compared to para-substituted analogs [3]. This makes the compound a candidate for the development of novel UV absorbers, fluorescent probes, or photo-switchable materials where precise control over photochemical behavior is required.

Agrochemical Research: Synthesis of Novel Herbicides or Plant Growth Regulators

Cinnamic acid derivatives are known to influence plant growth and development. The specific substitution pattern of 2-fluoro-5-methylcinnamic acid may confer unique biological activity in plants. It can serve as a starting material for the synthesis of analogs designed to target specific plant enzymes or pathways, potentially leading to new herbicides or plant growth regulators .

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